molecular formula C18H32O2 B015010 10,12-Octadecadienoic acid CAS No. 22880-03-1

10,12-Octadecadienoic acid

Cat. No.: B015010
CAS No.: 22880-03-1
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-BLHCBFLLSA-N
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Description

Octadeca-10,12-dienoic acid: is a conjugated linoleic acid with double bonds at positions 10 and 12. It is a polyunsaturated omega-6 fatty acid with the molecular formula C18H32O2 . This compound is known for its various biological activities, including antioxidant and antitumor properties .

Biochemical Analysis

Biochemical Properties

Octadeca-10,12-dienoic acid is known to interact with several enzymes and proteins. It activates Peroxisome proliferator-activated receptor alpha (PPARα) and inhibits adipocyte differentiation . The beta oxidation of Octadeca-10,12-dienoic acid occurs in four steps, involving long chain acyl-CoA dehydrogenase .

Cellular Effects

Octadeca-10,12-dienoic acid has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation, nuclear division, colony formation, and DNA synthesis of gastric adenocarcinoma cells (SGC-7901), demonstrating its anticancer activity .

Molecular Mechanism

The molecular mechanism of Octadeca-10,12-dienoic acid involves its interaction with PPARα, leading to the inhibition of adipocyte differentiation . It also has various antioxidant and antitumor activities, which are attributed to its downstream metabolites .

Temporal Effects in Laboratory Settings

It is known that Octadeca-10,12-dienoic acid is effective orally .

Metabolic Pathways

Octadeca-10,12-dienoic acid is involved in the beta oxidation pathway. It is the substrate for a long chain acyl-CoA dehydrogenase, which catalyzes the dehydrogenation of Octadeca-10,12-dienoic acid, creating a double bond between the alpha and beta carbons .

Transport and Distribution

The transport of Octadeca-10,12-dienoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts Octadeca-10,12-dienoic acid into Octadeca-10,12-dienoylcarnitine, which gets transported into the mitochondrial matrix .

Subcellular Localization

The subcellular localization of Octadeca-10,12-dienoic acid is primarily in the mitochondria, where it undergoes beta oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Coupling Reaction: Octadeca-10,12-dienoic acid can be synthesized by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. This reaction is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection yields octadeca-10,12-dienol.

    Industrial Production Methods: Industrial production often involves the isomerization of linoleic acid using base-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadeca-10,12-dienoic acid can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: The double bonds in octadeca-10,12-dienoic acid can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Oxidized fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Chemistry: : Octadeca-10,12-dienoic acid is used as a precursor for synthesizing various biologically active molecules. It is valuable in the study of fatty acid metabolism and the synthesis of complex lipids.

Biology: : This compound is studied for its role in cellular processes, including cell differentiation and apoptosis. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism .

Medicine: : Octadeca-10,12-dienoic acid has shown potential in cancer research due to its antitumor properties. It inhibits the proliferation of certain cancer cells and induces apoptosis .

Industry: : It is used in the production of dietary supplements and functional foods due to its health benefits, including anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Octadeca-9,11-dienoic acid: Another conjugated linoleic acid with double bonds at positions 9 and 11.

    Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at positions 9 and 12.

    Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid with double bonds at positions 9, 12, and 15.

Uniqueness

    Octadeca-10,12-dienoic acid: is unique due to its specific double bond positions, which confer distinct biological activities compared to other conjugated linoleic acids.

Properties

IUPAC Name

(10E,12E)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282338
Record name trans-10-trans-12-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-36-2
Record name trans-10-trans-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-10-trans-12-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (Z,Z)-octadeca-10,12-dienoic acid in the context of functional foods?

A1: (Z,Z)-Octadeca-10,12-dienoic acid, commonly referred to as linoleic acid, has been identified as a major component of Basidiomycetes-X (BDM-X), also known as Shirayukidake, a mushroom recognized for its potential health benefits []. While the specific mechanisms of action of BDM-X and its constituents are still under investigation, the presence of linoleic acid contributes to its nutritional value. Linoleic acid is an essential omega-6 fatty acid, meaning it is crucial for human health but cannot be produced by the body and must be obtained through diet.

Q2: How was (Z,Z)-octadeca-10,12-dienoic acid synthesized in the lab?

A2: Researchers achieved the synthesis of (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol []. This reaction formed an enyne system containing a triple bond. A crucial step involved the stereoselective hydrogenation of this triple bond, ensuring the desired (Z,Z) configuration in the final product. Deprotection and subsequent oxidation of the resulting (Z,Z)-octadeca-10,12-dienol yielded the target compound, (Z,Z)-octadeca-10,12-dienoic acid.

Q3: Besides being a component of BDM-X, has (Z,Z)-octadeca-10,12-dienoic acid been identified in other contexts related to food science?

A3: Yes, (Z,Z)-octadeca-10,12-dienoic acid, specifically its oxidized form, (9Z,11E)-13-oxo-octadeca-9,11-dienoic acid, was among the lipid oxidation products found to contribute to the bitter off-taste in pea protein isolates []. This finding is essential for developing strategies to improve the palatability of plant-based protein sources.

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